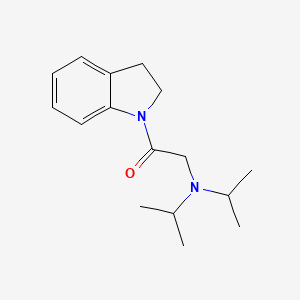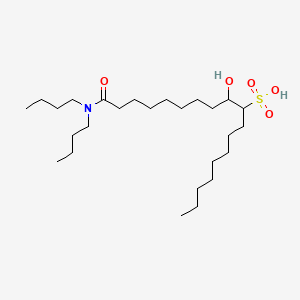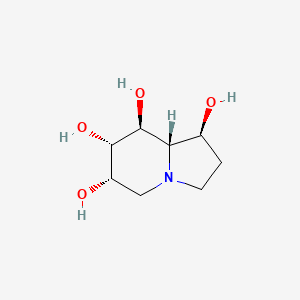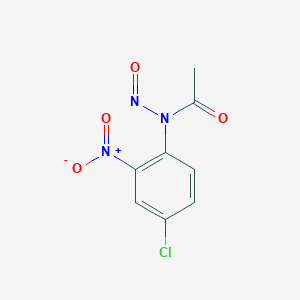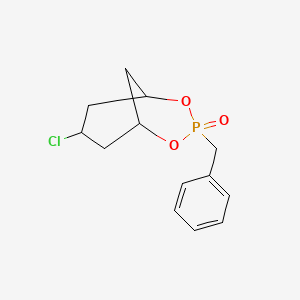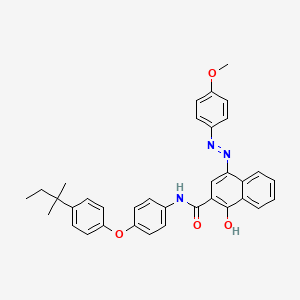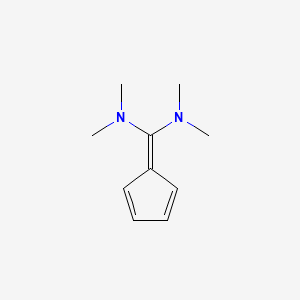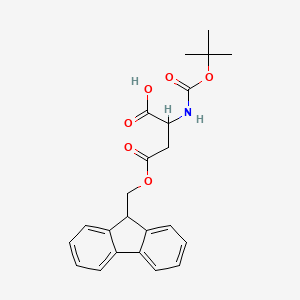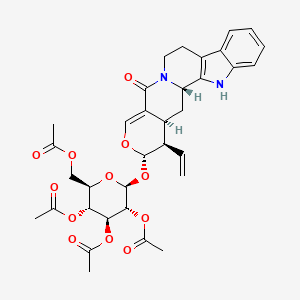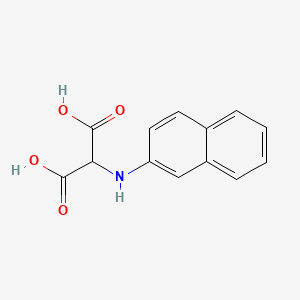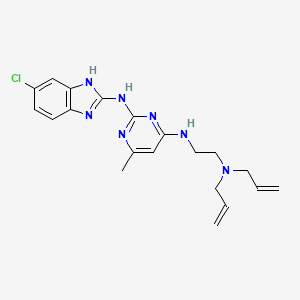
N-2-(6-Chloro-1H-benzoimidazol-2-yl)-N-4-(2-diallylamino-ethyl)-6-methyl-pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-(6-Chloro-1H-benzoimidazol-2-yl)-N-4-(2-diallylamino-ethyl)-6-methyl-pyrimidine-2,4-diamine is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a benzimidazole ring substituted with a chloro group, a pyrimidine ring with methyl and diamine substitutions, and a diallylaminoethyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-2-(6-Chloro-1H-benzoimidazol-2-yl)-N-4-(2-diallylamino-ethyl)-6-methyl-pyrimidine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).
Chlorination: The benzimidazole derivative is then chlorinated using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chloro substituent.
Pyrimidine Ring Formation: The pyrimidine ring is constructed by reacting the chlorinated benzimidazole with appropriate amidine derivatives under basic conditions.
Introduction of the Diallylaminoethyl Side Chain: The final step involves the alkylation of the pyrimidine derivative with diallylamine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity
Propiedades
Número CAS |
42388-75-0 |
|---|---|
Fórmula molecular |
C20H24ClN7 |
Peso molecular |
397.9 g/mol |
Nombre IUPAC |
4-N-[2-[bis(prop-2-enyl)amino]ethyl]-2-N-(6-chloro-1H-benzimidazol-2-yl)-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C20H24ClN7/c1-4-9-28(10-5-2)11-8-22-18-12-14(3)23-19(26-18)27-20-24-16-7-6-15(21)13-17(16)25-20/h4-7,12-13H,1-2,8-11H2,3H3,(H3,22,23,24,25,26,27) |
Clave InChI |
SASMBUVNGXXJEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NC2=NC3=C(N2)C=C(C=C3)Cl)NCCN(CC=C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



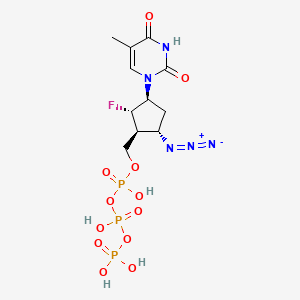
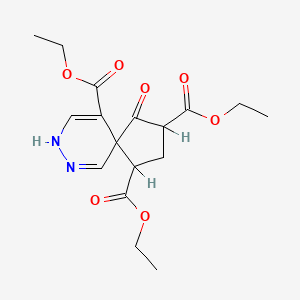
![(1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B12809992.png)
